molecular formula C16H17FN2O2S B7586025 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one

4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one

Cat. No. B7586025
M. Wt: 320.4 g/mol
InChI Key: WPJKUOFUVBXEOW-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one, also known as FMP or FMPPI, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor and a partial agonist of the D2 receptor. This dual mechanism of action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic properties.
Biochemical and Physiological Effects:
4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation. 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood. These effects contribute to its anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for the 5-HT1A receptor and the D2 receptor. However, 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has some limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. In addition, 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has poor solubility in water, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one. One direction is to investigate its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its long-term effects and its potential use in the prevention of mood disorders. Furthermore, there is a need to develop new analogs of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one involves the reaction of 3-fluoro-4-methoxybenzyl chloride with 3-thiophen-2-ylpiperazine in the presence of a base. The resulting compound is then subjected to a cyclization reaction to obtain 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one. The yield of the reaction is around 60%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties. 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one has been studied for its potential use as a radioligand for imaging studies.

properties

IUPAC Name

4-[(3-fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-21-13-5-4-11(9-12(13)17)10-19-7-6-18-16(20)15(19)14-3-2-8-22-14/h2-5,8-9,15H,6-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKUOFUVBXEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one

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